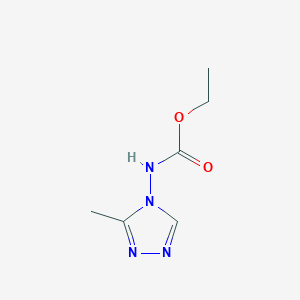
ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate, also known as Metribuzin, is a herbicide that is commonly used in agriculture to control the growth of weeds. It belongs to the triazinone family of herbicides and is widely used due to its effectiveness in controlling a broad spectrum of weeds.
Mecanismo De Acción
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy and converting it into chemical energy. By inhibiting this process, ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate prevents the plant from producing the energy it needs to grow and survive.
Biochemical and Physiological Effects
ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, stunting, and necrosis in plants, and can also affect the root system and reduce the plant's ability to absorb nutrients. In addition, ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate can have toxic effects on non-target organisms such as fish, birds, and mammals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate is a widely used herbicide and has been extensively studied for its effects on plants and the environment. It is relatively easy to synthesize and is readily available for use in lab experiments. However, its use is limited by its toxicity to non-target organisms and its potential to contaminate the environment.
Direcciones Futuras
There are a number of future directions for research on ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate. One area of interest is the development of new herbicides that are more environmentally friendly and have fewer toxic effects on non-target organisms. Another area of interest is the potential use of ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanisms of action of ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate and its potential applications in medicine and agriculture.
Conclusion
In conclusion, ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate is a widely used herbicide that has been extensively studied for its effects on plants and the environment. It works by inhibiting the photosynthesis process in plants and has a number of biochemical and physiological effects. While it is relatively easy to synthesize and is readily available for use in lab experiments, its use is limited by its toxicity to non-target organisms and its potential to contaminate the environment. There are a number of future directions for research on ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate, including the development of new herbicides and the potential use of ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate in medicine.
Métodos De Síntesis
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with 3-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ethyl chloroformate to form ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate has been extensively studied for its herbicidal properties and its effects on the environment. It has also been studied for its potential use in the treatment of certain diseases. For example, research has shown that ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
125835-20-3 |
|---|---|
Nombre del producto |
ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate |
Fórmula molecular |
C6H10N4O2 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)9-10-4-7-8-5(10)2/h4H,3H2,1-2H3,(H,9,11) |
Clave InChI |
BIFCWZRVTIIPAU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN1C=NN=C1C |
SMILES canónico |
CCOC(=O)NN1C=NN=C1C |
Sinónimos |
Carbamic acid, (3-methyl-4H-1,2,4-triazol-4-yl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



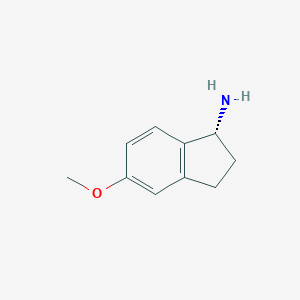

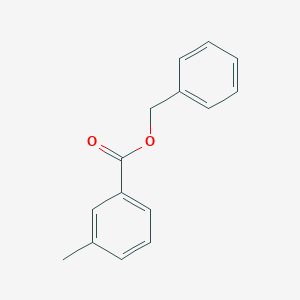
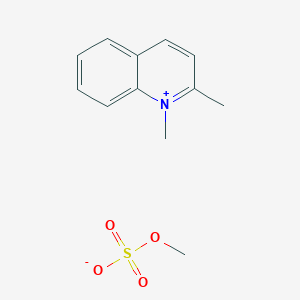
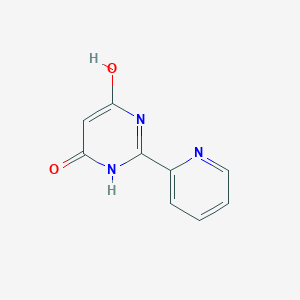
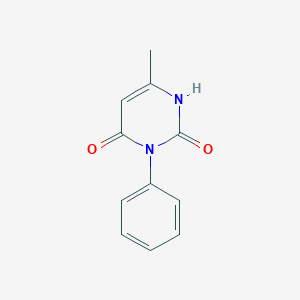
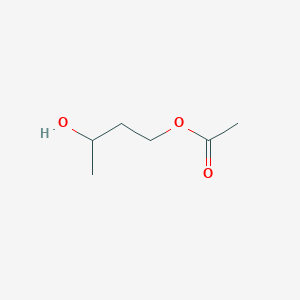

![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)




